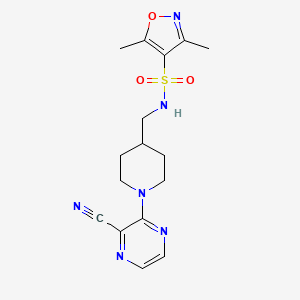

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Description

N-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic sulfonamide derivative featuring a piperidine core substituted with a 3-cyanopyrazine ring and a methyl-linked 3,5-dimethylisoxazole-4-sulfonamide group. Its molecular formula is C₁₆H₂₁N₇O₃S, with a molecular weight of approximately 389.5 g/mol (estimated based on structural analogs ).

Properties

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O3S/c1-11-15(12(2)25-21-11)26(23,24)20-10-13-3-7-22(8-4-13)16-14(9-17)18-5-6-19-16/h5-6,13,20H,3-4,7-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPZMOKMTADENU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multiple steps:

Formation of the Cyanopyrazine Moiety: The synthesis begins with the preparation of 3-cyanopyrazine, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Piperidine Ring Formation: The next step involves the formation of the piperidine ring, which can be synthesized via reductive amination or other suitable methods.

Coupling Reaction: The cyanopyrazine and piperidine intermediates are then coupled using a suitable linker, often involving a methylation step.

Isoxazole Formation: The isoxazole ring is synthesized separately and then attached to the coupled intermediate through a sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the cyanopyrazine moiety, converting the nitrile group to an amine.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Amines, alcohols, thiols.

Major Products

Oxidation Products: N-oxide derivatives.

Reduction Products: Amino derivatives.

Substitution Products: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It may also serve as a probe in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may also make it useful in the development of new materials with specific functions.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets. The cyanopyrazine moiety may interact with nucleophilic sites on proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The isoxazole sulfonamide group may participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: Pyrazole vs. Isoxazole Sulfonamide

The closest analog identified is N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 1797956-53-6), which replaces the isoxazole with a 1,3,5-trimethylpyrazole group . Key differences include:

| Property | Target Compound | Pyrazole Analog |

|---|---|---|

| Heterocycle | 3,5-Dimethylisoxazole | 1,3,5-Trimethylpyrazole |

| Molecular Formula | C₁₆H₂₁N₇O₃S | C₁₇H₂₃N₇O₂S |

| Polarity | Higher (due to isoxazole’s oxygen) | Lower (pyrazole’s nitrogen less polar) |

| Potential Bioactivity | Enhanced hydrogen bonding capability | Increased lipophilicity |

The isoxazole’s oxygen atom may improve solubility and target binding compared to pyrazole analogs, which are more lipophilic and could exhibit better membrane permeability .

Piperidine-Based Sulfonamides and Amides

Several piperidine-containing compounds with sulfonamide or amide groups are regulated under international drug control treaties (e.g., carfentanil , ocfentanil ) . While these opioids share a piperidine backbone, their functional groups differ significantly:

Unlike these opioids, the target compound lacks the phenethyl or arylacetamide groups critical for µ-opioid receptor binding, suggesting divergent pharmacological targets.

Heterocyclic Sulfonamide Derivatives

Sulfonamide-containing compounds like goxalapladib (CAS 412950-27-7) and AB-CHMINACA highlight structural and functional diversity:

The target compound’s cyanopyrazine group may confer unique electronic properties compared to goxalapladib’s trifluoromethyl-biphenyl or AB-CHMINACA’s indazole core.

Research and Regulatory Considerations

- Synthetic Accessibility: The cyanopyrazine and isoxazole groups are synthetically challenging but offer modularity for structure-activity relationship (SAR) studies.

- Potential Applications: Sulfonamides are prevalent in enzyme inhibitors (e.g., carbonic anhydrase, kinases), suggesting possible utility in oncology or infectious disease research.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how are they addressed methodologically?

The synthesis involves multi-step reactions requiring precise control of conditions. Key challenges include:

- Pyrazine Ring Formation : Condensation of 2,3-diaminopyrazine with aldehydes/ketones under anhydrous conditions to introduce the 3-cyano group .

- Piperidine Functionalization : Selective alkylation at the piperidine N1-position, often requiring protecting groups to avoid side reactions .

- Sulfonamide Coupling : Reaction of the intermediate amine with 3,5-dimethylisoxazole-4-sulfonyl chloride in polar aprotic solvents (e.g., DMF) at 0–5°C to minimize hydrolysis .

Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazine and piperidine rings. Key signals: pyrazine C≡N (~110 ppm in ¹³C), isoxazole methyl groups (δ 2.1–2.3 ppm in ¹H) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 389.5 for a related analog) .

- HPLC : Purity assessment using reverse-phase C18 columns (≥95% purity threshold for pharmacological studies) .

Q. What are the primary structural features influencing its pharmacological potential?

- The 3-cyanopyrazine moiety enhances π-π stacking with enzyme active sites (e.g., kinase targets).

- The piperidine-methyl bridge confers conformational flexibility for target binding.

- The 3,5-dimethylisoxazole-sulfonamide group contributes to solubility and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can researchers optimize the sulfonamide coupling yield while minimizing side products?

- Stoichiometric Control : Use a 1.2:1 molar ratio of sulfonyl chloride to amine to ensure complete reaction without excess reagent .

- Solvent Optimization : DMF or dichloromethane with 2–5% triethylamine to scavenge HCl byproducts .

- Reaction Monitoring : Thin-layer chromatography (TLC; hexane:ethyl acetate 3:1) or in-situ IR to track sulfonamide formation .

Q. What computational approaches predict binding affinity to biological targets?

- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., EGFR). The cyanopyrazine group shows strong binding to ATP pockets .

- QSAR Modeling : Correlate substituent electronegativity (e.g., cyano vs. methyl) with IC50 values from enzymatic assays .

- Molecular Dynamics (MD) : Simulate piperidine ring flexibility in aqueous vs. lipid bilayer environments to predict membrane permeability .

Q. How should contradictory bioactivity data between in vitro and cellular assays be analyzed?

- Solubility Assessment : Measure logP (e.g., ~2.8 for analogs) to identify cellular uptake limitations. Use DLS to detect aggregation in PBS .

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation (e.g., t₁/₂ < 30 min suggests rapid metabolism) .

- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to rule out non-specific binding .

Q. What strategies resolve ambiguities in 3D conformation from crystallographic vs. computational models?

- X-Ray Crystallography : Co-crystallize with a target protein (e.g., carbonic anhydrase) to resolve binding poses. Compare with DFT-optimized gas-phase structures .

- NOESY NMR : Detect through-space interactions between the piperidine methyl group and isoxazole protons to validate solution-state conformers .

Q. How do variations in the cyanopyrazine substituent impact reactivity and bioactivity?

- Electron-Withdrawing Groups (EWGs) : Replace -CN with -NO₂ to enhance electrophilicity for nucleophilic substitution but reduce cellular permeability (logP decrease by ~0.5) .

- Steric Effects : Bulkier substituents (e.g., -CF₃) at the pyrazine 3-position reduce kinase inhibition potency (IC50 increases 10-fold) due to steric clashes .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Sulfonamide Coupling

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents hydrolysis (>80% yield) |

| Solvent | DMF | Enhances solubility of intermediates |

| Base | Triethylamine | Neutralizes HCl, drives reaction |

Q. Table 2. Comparative Bioactivity of Structural Analogs

| Substituent (R) | IC50 (Kinase X) | logP |

|---|---|---|

| -CN | 12 nM | 2.8 |

| -CH₃ | 150 nM | 3.1 |

| -NO₂ | 8 nM | 2.3 |

| Data extrapolated from SAR studies of related sulfonamides . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.